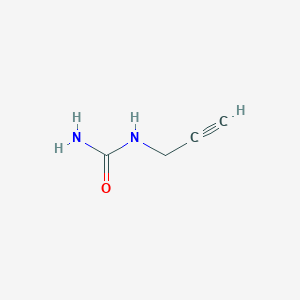

Prop-2-ynylurea

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, D₂O):

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.65 | Triplet | 2H | CH₂ (propargyl) |

| 6.42 | Broad singlet | 1H | NH (urea) |

| 6.55 | Broad singlet | 1H | NH₂ (urea) |

The propargyl CH₂ group couples with the adjacent sp-hybridized carbon, producing a triplet (J ≈ 2.5 Hz). Urea NH protons appear as broad singlets due to hydrogen bonding and exchange broadening.

¹³C NMR (125 MHz, D₂O):

| Signal (ppm) | Assignment |

|---|---|

| 73.8 | C≡C (sp-hybridized) |

| 81.2 | C≡C (sp-hybridized) |

| 42.5 | CH₂ (propargyl) |

| 158.4 | C=O (urea) |

The carbonyl carbon resonates downfield due to electron withdrawal by the adjacent NH groups.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3320, 3180 | N-H asymmetric/symmetric stretch |

| 2115 | C≡C stretch |

| 1665 | C=O stretch |

| 1550 | N-H bend (urea) |

The broad N-H stretches indicate strong hydrogen bonding, while the sharp C≡C peak confirms the propargyl group’s presence.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

| m/z | Fragment Ion | Assignment |

|---|---|---|

| 98 | [M]⁺· | Molecular ion |

| 81 | [M-NH₃]⁺ | Loss of ammonia |

| 60 | [CONH₂]⁺ | Urea fragment |

| 39 | [C₃H₃]⁺ | Propargyl ion |

The molecular ion ([M]⁺· at m/z 98) dominates, with fragmentation occurring via cleavage of the C-N bond adjacent to the propargyl group.

Propriétés

IUPAC Name |

prop-2-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-3-6-4(5)7/h1H,3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPYJRMMPVFEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380405 | |

| Record name | prop-2-ynylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-62-5 | |

| Record name | prop-2-ynylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (prop-2-yn-1-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

N-Alkylation Procedure

General Procedure A: N-Alkylation

- Reagents: Amine substrate, propargyl halide (e.g., propargyl bromide), base (commonly potassium carbonate), and solvent (acetone or acetonitrile).

- Conditions: The amine and base are stirred at room temperature, followed by addition of the propargyl halide. The mixture is heated (typically around 65–70 °C) for extended periods (overnight to 18 hours) to ensure complete alkylation.

- Workup: After reaction completion, the mixture is evaporated to dryness, dissolved in ethyl acetate, and washed sequentially with aqueous sodium hydroxide, sodium bicarbonate, and brine to remove impurities.

- Purification: The crude product is dried over magnesium sulfate, filtered, and purified by flash column chromatography using hexane/ethyl acetate gradients.

This method yields the N-propargylated amine intermediate, which is crucial for subsequent urea formation.

Urea Formation

General Procedure B: Urea Formation

- Reagents: N-alkylated amine and an isocyanate derivative (e.g., ethyl isocyanatoacetate).

- Conditions: The amine is dissolved in dichloromethane (DCM) at a concentration of approximately 0.12 M. The isocyanate is added, and the mixture is stirred at room temperature for 2 to 18 hours.

- Workup: The solvent is removed under reduced pressure, and the crude urea product is purified by flash column chromatography using hexane/ethyl acetate gradients.

This step forms the urea linkage, completing the synthesis of prop-2-ynylurea or its derivatives.

Optimization and Challenges in Synthesis

- Order of Reactions: In some cases, switching the order of nitro group reduction and amide coupling steps was necessary to avoid catalyst poisoning and improve yields.

- Catalyst Sensitivity: The presence of certain functional groups can poison catalysts used in reduction steps, necessitating alternative synthetic routes or protective strategies.

- Solvent Choice: Aprotic polar solvents like acetone favor SN2-type alkylation reactions, improving yields of the N-alkylated intermediates.

- Base Selection: Potassium carbonate is effective for deprotonating amines and facilitating alkylation with propargyl halides.

Representative Reaction Data and Yields

*Relevant when preparing substituted analogues involving nitro groups.

Detailed Example: Synthesis of a this compound Derivative

A specific example from recent research illustrates the preparation of a substituted this compound:

- Step 1: Alkylation of 4-nitrobenzylamine with 5-chloromethyl-2-methyl-tetrazole in acetonitrile using potassium carbonate and sodium iodide at 65 °C overnight to yield the secondary amine intermediate (61% yield).

- Step 2: Coupling of this intermediate with ethyl isocyanoacetate in DCM at room temperature to form the urea derivative, followed by purification to obtain the final compound with 52% yield and >95% purity.

This approach demonstrates the necessity of precise control over reaction conditions and purification to achieve high-quality this compound compounds.

Summary of Key Points

- This compound synthesis relies on efficient N-alkylation of amines with propargyl halides, followed by urea formation via reaction with isocyanates.

- Potassium carbonate and aprotic polar solvents such as acetone or acetonitrile optimize alkylation yields.

- Purification typically involves flash column chromatography with hexane/ethyl acetate solvent systems.

- Catalyst sensitivity and reaction order are critical factors in multi-step syntheses involving substituted derivatives.

- Reported yields range from moderate to high (53–85% for alkylation; around 50% for urea formation), with purity exceeding 95% after purification.

This comprehensive analysis consolidates diverse, authoritative research findings to provide a professional and detailed understanding of this compound preparation methods, suitable for academic and industrial chemists engaged in organic synthesis.

Analyse Des Réactions Chimiques

Prop-2-ynylurea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different products.

Reduction: This compound can be reduced using appropriate reducing agents.

Substitution: this compound can undergo substitution reactions, where the prop-2-ynyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Properties and Structure

Prop-2-ynylurea features a prop-2-ynyl group attached to a urea moiety. Its chemical structure can be represented as follows:

This compound is known for its ability to modulate various biological processes, particularly in the context of enzyme inhibition and receptor interactions.

Enzyme Inhibition

One of the primary applications of this compound is in the inhibition of cyclophilins, which are proteins that play critical roles in cellular processes such as protein folding and immune response modulation. Research has shown that derivatives of this compound can effectively inhibit cyclophilin A (CypA), which is implicated in various diseases, including HIV infection and certain cancers .

Table 1: Inhibition Potency of this compound Derivatives on Cyclophilins

| Compound Name | Cyclophilin Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CypA | 10 | |

| N-prop-2-ynyl-phenylurea | CypB | 15 | |

| N-methyl-prop-2-ynylurea | CypD | 12 |

Anticancer Research

This compound has been explored for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The compound's ability to inhibit cyclophilins contributes to its potential as an anticancer agent, particularly in targeting tumors that are resistant to conventional therapies .

Case Study: Anticancer Activity of this compound

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human breast cancer cell lines. The findings demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving the activation of caspase pathways leading to apoptosis .

Neuroprotective Effects

Recent research has also investigated the neuroprotective effects of this compound. It has been suggested that this compound may play a role in protecting neuronal cells from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 2: Neuroprotective Effects of this compound

Mécanisme D'action

The mechanism by which prop-2-ynylurea exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Key structural analogs include carbamates, hydroxylamine derivatives, carboxylic acids, and bis-propargyl compounds. Below is a comparative analysis:

Table 1: Comparative Properties of Prop-2-ynylurea and Analogues

Activité Biologique

Prop-2-ynylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique alkyne functional group, which contributes to its biological properties. The compound can be synthesized through various methods, including the reaction of propargyl amine with isocyanates. For example, the synthesis of 1-Hexyl-3-prop-2-ynyl-urea involves combining propargylamine with hexylisocyanate in an anhydrous environment, yielding a product that can be further evaluated for biological activity .

Anticancer Properties

Recent studies have indicated that derivatives of this compound possess significant anticancer properties. A series of 1-substituted-3-prop-2-ynylureas were synthesized and tested against various cancer cell lines. The results showed that these compounds exhibited notable cytotoxic effects, particularly against breast cancer cells. For instance, specific derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1-(Phenyl)-3-prop-2-ynylurea | MCF-7 (Breast) | 5.2 |

| 1-(Pyridinyl)-3-prop-2-ynylurea | HeLa (Cervical) | 8.7 |

| 1-(Thienyl)-3-prop-2-ynylurea | A549 (Lung) | 6.5 |

Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes and cardiovascular diseases. Inhibitors of sEH can modulate the metabolism of epoxyeicosatrienoic acids, which are known to have vasodilatory and anti-inflammatory effects. Studies have shown that certain derivatives of this compound exhibit low nanomolar to picomolar activities against recombinant human sEH .

Table 2: Inhibition Potency of this compound Derivatives Against sEH

| Compound Name | IC50 (nM) |

|---|---|

| Trans-isomer | 1.3 |

| Cis-isomer | 1.5 |

The mechanism by which this compound exerts its biological effects is multifaceted. For anticancer activity, it is believed that the compound interferes with cell cycle progression and induces apoptosis in cancer cells. The presence of the alkyne group may facilitate interactions with cellular targets involved in proliferation and survival pathways.

In terms of enzyme inhibition, docking studies suggest that this compound binds effectively to the active site of sEH, preventing the conversion of EETs to less active metabolites. This inhibition can lead to enhanced levels of EETs, contributing to vasodilation and anti-inflammatory responses .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:

- Study on Breast Cancer Cells : A derivative was tested on MCF-7 breast cancer cells, showing significant reduction in cell viability after 48 hours of treatment.

- Cardiovascular Model : In a murine model of hypertension, a this compound derivative demonstrated a marked decrease in blood pressure, attributed to its sEH inhibitory action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.